Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate
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Overview
Description
Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate typically involves multiple steps. One common approach includes the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing for selective reactions at other functional sites . The compound can undergo deprotection under acidic conditions, revealing the free amine group for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate
- methyl (2S)-2-amino-3-[4-[2-(tert-butoxycarbonylamino)ethoxy]phenyl]propanoate
Uniqueness
Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C21H33N3O4 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
methyl 1-benzyl-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H33N3O4/c1-20(2,3)28-19(26)22-12-13-23-21(18(25)27-4)10-14-24(15-11-21)16-17-8-6-5-7-9-17/h5-9,23H,10-16H2,1-4H3,(H,22,26) |
InChI Key |
JCWCQBFCWOVQKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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